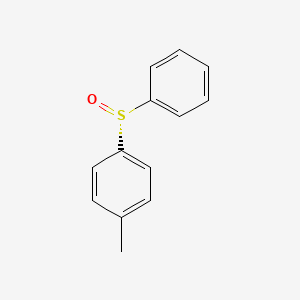

(R)-Phenyl-p-tolylsulfoxid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-Phenyl-p-tolylsulfoxid” is a chemical compound with the CAS Number: 16491-20-6 . It has a molecular weight of 216.3 and its IUPAC name is 1-methyl-4-(phenylsulfinyl)benzene . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The molecular formula of “®-Phenyl-p-tolylsulfoxid” is C13H12OS . The InChI code for the compound is 1S/C13H12OS/c1-11-7-9-13(10-8-11)15(14)12-5-3-2-4-6-12/h2-10H,1H3 .Physical And Chemical Properties Analysis

“®-Phenyl-p-tolylsulfoxid” is a white to yellow solid . It has a molecular weight of 216.3 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Applications in Synthesis

(R)-Phenyl-p-tolylsulfoxide has been explored for its utility in the synthesis of complex molecules. For instance, it serves as a chiral auxiliary in novel syntheses, such as in the preparation of key intermediates en route to mevinic acid-type hypocholestemic agents. This process involves biooxidation using bakers' yeast to yield enantiomerically pure compounds, showcasing the compound's role in asymmetric synthesis (Jenny Y Tang et al., 1995).

Catalytic Applications

In catalysis, (R)-Phenyl-p-tolylsulfoxide is part of research studies aiming to enhance reaction efficiencies. Research has shown its involvement in catalytic processes, such as the ozonation of organic compounds, where nanocarbons like reduced graphene oxide exhibit superior activity in activating ozone for the catalytic oxidation of organic phenolics. These studies suggest the potential of (R)-Phenyl-p-tolylsulfoxide derivatives in environmental catalysis applications (Yuxian Wang et al., 2016).

Mechanistic Insights

Understanding the mechanisms of reactions involving (R)-Phenyl-p-tolylsulfoxide is critical for advancing synthesis methods. Research has delved into the reaction mechanisms, such as the formation of epoxides from sulfur ylides and aldehydes, providing a deeper understanding of the compound's reactivity and potential for creating enantioselective synthesis pathways. This mechanistic insight is crucial for the development of new synthetic methods and the optimization of existing ones (V. Aggarwal et al., 2002).

Role in Green Chemistry

The compound's relevance extends to green chemistry, where its derivatives are explored for environmentally friendly reactions. For example, studies on the catalytic ozonation process indicate the efficiency of (R)-Phenyl-p-tolylsulfoxide-related materials in the degradation of pollutants, aligning with the goals of sustainable chemistry and environmental protection (Yuxian Wang et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

1-methyl-4-[(R)-phenylsulfinyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-11-7-9-13(10-8-11)15(14)12-5-3-2-4-6-12/h2-10H,1H3/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNQTORHACKHCW-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Phenyl-p-tolylsulfoxid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2885380.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2885386.png)

![Methyl 6-(tert-butyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2885399.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2885400.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2885403.png)